Cas no 223381-95-1 (N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine)
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
- 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)azetidin-1-yl)ethanone
- Azetidine,1-acetyl-3-[4-(4-methoxyphenyl)-1-piperazinyl]- (9CI)
- 223381-95-1
- 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]azetidin-1-yl}ethan-1-one
- 1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]azetidin-1-yl]ethanone
- Ethanone,1-[3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-azetidinyl]-
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- Inchi: 1S/C16H23N3O2/c1-13(20)19-11-15(12-19)18-9-7-17(8-10-18)14-3-5-16(21-2)6-4-14/h3-6,15H,7-12H2,1-2H3
- InChI Key: QYNXRZLQTYRKBI-UHFFFAOYSA-N
- SMILES: O=C(C)N1CC(C1)N1CCN(C2C=CC(=CC=2)OC)CC1
Computed Properties
- Exact Mass: 289.17900
- Monoisotopic Mass: 289.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 36Ų
Experimental Properties
- Refractive Index: 1.582
- PSA: 36.02000
- LogP: 0.98870
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N298485-100mg |
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine |
223381-95-1 | 100mg |
$ 265.00 | 2022-06-02 | ||
| TRC | N298485-250mg |
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine |
223381-95-1 | 250mg |
$ 550.00 | 2022-06-02 | ||
| TRC | N298485-500mg |
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine |
223381-95-1 | 500mg |
$ 880.00 | 2022-06-02 |
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
Research Briefing on N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine (CAS: 223381-95-1): Recent Advances and Applications
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine (CAS: 223381-95-1) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique azetidine and piperazine moieties, has shown promising potential in modulating various biological targets, particularly in the central nervous system (CNS). Recent studies have explored its pharmacological properties, including its affinity for serotonin and dopamine receptors, making it a candidate for the treatment of neurological and psychiatric disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine towards serotonin 5-HT1A and dopamine D2 receptors. The study employed in vitro radioligand binding assays and molecular docking simulations to elucidate the compound's interaction with these receptors. Results indicated a high affinity for 5-HT1A receptors (Ki = 12 nM) and moderate affinity for D2 receptors (Ki = 45 nM), suggesting its potential as a dual-target therapeutic agent.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, focused on the compound's metabolic stability and pharmacokinetic profile. Using LC-MS/MS analysis, researchers evaluated the compound's plasma stability, liver microsomal metabolism, and blood-brain barrier permeability in rodent models. The findings revealed favorable metabolic stability (t1/2 > 120 minutes in human liver microsomes) and adequate brain penetration (brain-to-plasma ratio of 0.8), supporting its suitability for further preclinical development.
Beyond its CNS applications, N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine has also been explored for its anti-inflammatory properties. A 2022 study in the European Journal of Pharmacology demonstrated its ability to inhibit NF-κB signaling in macrophages, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases, although further in vivo studies are needed to validate these effects.
Despite these promising findings, challenges remain in the development of N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine as a therapeutic agent. Issues such as off-target effects, dose-dependent toxicity, and formulation stability need to be addressed in future research. Nevertheless, the compound's unique pharmacological profile and versatility make it a compelling subject for ongoing investigation in the fields of neuroscience and immunopharmacology.
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